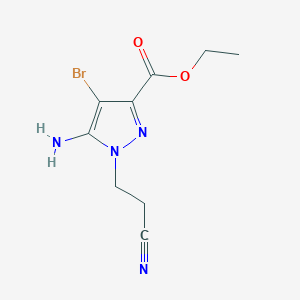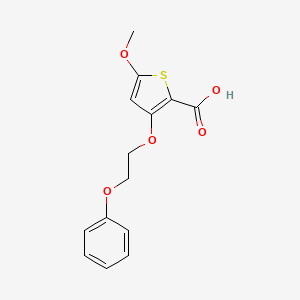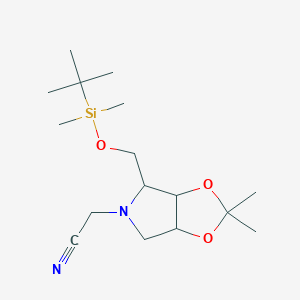![molecular formula C13H11BrO3S B12069851 Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is a heterocyclic compound with a thiophene ring substituted by a bromine atom and an ethyl ester group. Its chemical formula is C13H11BrO3S. Thiophene derivatives, like this compound, play a crucial role in medicinal chemistry due to their diverse applications and therapeutic properties .
Méthodes De Préparation
a. Synthetic Routes: One synthetic route involves the reaction of 4-bromobenzo[b]thiophene with ethyl acetoacetate in the presence of a base (such as sodium ethoxide or potassium carbonate). The resulting product is Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate.
b. Reaction Conditions:- Reactants: 4-bromobenzo[b]thiophene, ethyl acetoacetate
- Base: Sodium ethoxide or potassium carbonate
- Solvent: Ethanol or another suitable solvent
c. Industrial Production Methods: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification processes. specific industrial methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the sulfur atom may lead to various products.
Substitution: Nucleophiles (e.g., amines, alkoxides)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, Jones reagent)
Applications De Recherche Scientifique
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate finds applications in:
Medicinal Chemistry: Its anti-inflammatory, anti-fungal, and anti-cancer properties make it relevant for drug development.
Material Science: Thiophene derivatives contribute to the design of functional materials.
Mécanisme D'action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
For example, 3-bromothianaphthene shares structural features and may have comparable applications .
Remember that further research and experimentation are essential to fully understand the compound’s potential and uniqueness
Propriétés
Formule moléculaire |
C13H11BrO3S |
|---|---|
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-1-benzothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-6-8-9(14)4-3-5-11(8)18-12/h3-6H,2,7H2,1H3 |
Clé InChI |
DSTCTZCDRYUKNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC2=C(S1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


